molecular formula C13H13N3O4S B15033081 {(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B15033081
M. Wt: 307.33 g/mol
InChI Key: IAHJSNGOWBAKDP-VGOFMYFVSA-N
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Description

{(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidine ring, a hydrazone linkage, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with thiazolidine-4-one in the presence of acetic acid to yield the final product. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

{(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anti-inflammatory and antimicrobial properties.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of {(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • {(2E)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid
  • {(2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Uniqueness

Compared to similar compounds, {(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in variations in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C13H13N3O4S

Molecular Weight

307.33 g/mol

IUPAC Name

2-[(2E)-2-[(E)-(2-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C13H13N3O4S/c1-20-9-5-3-2-4-8(9)7-14-16-13-15-12(19)10(21-13)6-11(17)18/h2-5,7,10H,6H2,1H3,(H,17,18)(H,15,16,19)/b14-7+

InChI Key

IAHJSNGOWBAKDP-VGOFMYFVSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N=C/2\NC(=O)C(S2)CC(=O)O

Canonical SMILES

COC1=CC=CC=C1C=NN=C2NC(=O)C(S2)CC(=O)O

Origin of Product

United States

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